molecular formula C7H5BrClFN2O B15364715 6-Amino-4-bromo-3-chloro-2-fluorobenzamide

6-Amino-4-bromo-3-chloro-2-fluorobenzamide

Cat. No.: B15364715
M. Wt: 267.48 g/mol
InChI Key: XKYUOMGDAJGTSV-UHFFFAOYSA-N
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Description

6-Amino-4-bromo-3-chloro-2-fluorobenzamide is a multifaceted organic compound characterized by the presence of an amino group, bromo, chloro, and fluoro substituents on a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromo-3-chloro-2-fluorobenzamide typically involves multiple steps, starting with the bromination, chlorination, and fluorination of benzamide. These reactions require specific conditions, such as the use of brominating agents (e.g., bromine), chlorinating agents (e.g., chlorine gas), and fluorinating agents (e.g., xenon difluoride). The amino group is introduced through amination reactions, often using ammonia or primary amines under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-bromo-3-chloro-2-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-4-bromo-3-chloro-2-fluorobenzamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential bioactive properties. It has shown promise in modulating biological pathways and interacting with various biomolecules.

Medicine: The medicinal applications of this compound are being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial processes.

Mechanism of Action

The mechanism by which 6-Amino-4-bromo-3-chloro-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the halogen substituents enhance its reactivity and binding affinity. The compound may modulate signaling pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Bromo-3-chloro-2-fluorobenzamide

  • 6-Amino-3-chloro-2-fluorobenzamide

  • 4-Bromo-2-fluorobenzamide

Uniqueness: 6-Amino-4-bromo-3-chloro-2-fluorobenzamide stands out due to its combination of amino, bromo, chloro, and fluoro substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C7H5BrClFN2O

Molecular Weight

267.48 g/mol

IUPAC Name

6-amino-4-bromo-3-chloro-2-fluorobenzamide

InChI

InChI=1S/C7H5BrClFN2O/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H2,12,13)

InChI Key

XKYUOMGDAJGTSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)C(=O)N)N

Origin of Product

United States

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